Phenazine-1,2-diamine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
18742-99-9 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenazine-1,2-diamine |
InChI |
InChI=1S/C12H10N4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H,13-14H2 |
InChI Key |
IYQHCPGJNZBANF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)N)N |
Synonyms |
Phenazine, 1,2-diamino- (7CI,8CI) |
Origin of Product |
United States |
Significance of Phenazine 1,2 Diamine As a Core Structure in Chemical Science
The importance of Phenazine-1,2-diamine in chemical science stems from its versatile nature as a fundamental building block for the synthesis of more complex molecules. smolecule.comresearchgate.net Its distinct structural and electronic features make it a valuable scaffold in various areas of chemical research.
The phenazine (B1670421) core is a planar, tricyclic system that provides a rigid framework for constructing larger molecular architectures. smolecule.com The presence of the two adjacent amino groups on this core offers multiple reactive sites for a variety of chemical transformations. solubilityofthings.comsmolecule.com This allows for the targeted synthesis of a wide array of derivatives with tailored properties. smolecule.com
The interplay between the electron-donating amino groups and the electron-deficient phenazine ring system results in interesting electronic properties. smolecule.com This makes this compound and its derivatives subjects of study in electrochemistry, with potential applications in the development of novel materials for organic electronics. solubilityofthings.com The planar structure also facilitates π-π stacking interactions, which are crucial in the fields of supramolecular chemistry and materials science. smolecule.com
The reactivity of this compound is characterized by several key types of chemical reactions:
Condensation Reactions: The amino groups can readily react with compounds such as aldehydes and ketones to form imines and other related derivatives. smolecule.com This is a common strategy for functionalizing the phenazine core.
Oxidation: The compound can be oxidized to generate various other phenazine derivatives. smolecule.com
Cyclization: this compound can undergo cyclization reactions to form more intricate heterocyclic systems, which are important in the synthesis of dyes and have been explored for potential use in pharmaceuticals. smolecule.com
Due to these properties, this compound serves as a key intermediate in the synthesis of a range of organic materials. For instance, it is used in the preparation of aggregation-induced emission (AIE) materials, which are of interest for their luminescent properties. acs.org Furthermore, its derivatives have been investigated for their biological activities, including antimicrobial properties. solubilityofthings.comsmolecule.com
Historical Development of Research on Phenazine 1,2 Diamine and Its Analogues
Classical Synthetic Approaches to the Phenazine Core
Traditional methods for constructing the phenazine skeleton have been the bedrock of phenazine chemistry for over a century. These approaches, while sometimes limited by harsh conditions or low yields, remain fundamental to the field.
Wohl-Aue Reaction
The Wohl-Aue reaction, first reported in 1901, is a classic method for synthesizing phenazines. wikipedia.orgwikipedia.org It involves the reaction of an aromatic nitro compound with an aniline in the presence of a strong base, typically an alkali hydroxide, at elevated temperatures. wikipedia.orgnih.gov For instance, the reaction between nitrobenzene and aniline can produce the parent phenazine. wikipedia.org
The mechanism of the Wohl-Aue reaction is understood to proceed through the formation of a phenazine N-oxide intermediate, which can sometimes be isolated as the main product under milder conditions. ucsd.edu This intermediate is then deoxygenated at higher temperatures to yield the final phenazine product. thieme-connect.de While this reaction is versatile, a significant drawback is that it often results in low yields, sometimes as low as 10% or even less. uct.ac.za Despite this, the ready availability of the starting materials has ensured its continued use. uct.ac.za
| Reactants | Conditions | Product | Yield | Reference |
| Nitrobenzene, Aniline | KOH, Benzene (B151609), Reflux | Phenazine | 34% | thieme-connect.de |
| Aromatic Nitro Compounds, Aromatic Amines | NaOH or KOH | Phenazines | Generally Low | uct.ac.za |
Condensation Reactions of 1,2-Diaminobenzenes with 1,2-Dicarbonyl Compounds
A widely employed and generally more efficient method for phenazine synthesis is the condensation of 1,2-diaminobenzenes (also known as o-phenylenediamines) with 1,2-dicarbonyl compounds, such as o-quinones or catechols. nih.govuct.ac.za This approach offers the advantage of being compatible with a wide range of substrates under milder, metal-free conditions. ias.ac.in The reaction of o-phenylenediamine (B120857) with catechol, for example, can be heated in a sealed container to produce 5,10-dihydrophenazine, which is then oxidized to phenazine. guidechem.com
This condensation method is particularly useful for synthesizing substituted phenazines. For instance, the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with 1,2-diaminobenzene yields tetracyclic phenazine derivatives. researchgate.net Similarly, various substituted phenazine derivatives can be obtained in good to excellent yields by reacting substituted 2-naphthols with 1,2-diaminobenzenes. ias.ac.in A key advantage of this method is its high regioselectivity when using unsymmetrically substituted 1,2-diaminobenzenes, often affording a single regioisomeric product. ias.ac.in
| 1,2-Diamine Reactant | 1,2-Dicarbonyl/Equivalent Reactant | Conditions | Product | Reference |
| o-Phenylenediamine | Catechol | 200-210°C, 35-40 hours | 5,10-Dihydrophenazine | guidechem.com |
| 1,2-Diaminobenzene | Lawsone | Grinding or Heating | Tetracyclic phenazine derivative | researchgate.net |
| Substituted 1,2-Diaminobenzenes | Substituted 2-Naphthols | K₂S₂O₈, AcOH, Water | Substituted phenazine derivatives | ias.ac.in |
| o-Phenylenediamines | o-Quinones | Inert conditions, 35°C | Phenazines | rasayanjournal.co.in |
Oxidative Condensation Strategies
Oxidative condensation, or oxidative cyclization, represents another important classical route to phenazines. guidechem.comresearchgate.net This strategy can involve the self-condensation of anilines or the reaction of anilines with other precursors under oxidizing conditions. For example, passing aniline vapor over lead oxide can lead to the formation of phenazine. chemeurope.com
A common approach involves the oxidative cyclization of 1,2-diaminobenzenes. guidechem.comresearchgate.net The oxidation of o-phenylenediamine with reagents like ferric chloride can yield 2,3-diaminophenazine. thieme-connect.dechemeurope.com Similarly, the oxidation of ortho-aminodiphenylamine with lead peroxide also produces phenazine. wikipedia.org More recent developments in this area include electrochemical methods, such as the anodic oxidative (4+2) cyclization of anilines with o-phenylenediamines to construct the phenazine framework. nih.gov
| Starting Material(s) | Oxidizing Agent/Condition | Product | Reference(s) |
| Aniline | Lead Oxide | Phenazine | chemeurope.com |
| o-Phenylenediamine | Ferric Chloride | 2,3-Diaminophenazine | thieme-connect.dechemeurope.com |
| ortho-Aminodiphenylamine | Lead Peroxide | Phenazine | wikipedia.org |
| Anilines and o-Phenylenediamines | Anodic Oxidation | Phenazines | nih.gov |
Contemporary and Green Synthesis Techniques
In response to the growing need for environmentally friendly chemical processes, modern synthetic methods for phenazines focus on improving efficiency, reducing waste, and avoiding hazardous materials. researchgate.netbenthamdirect.com These techniques include one-pot syntheses and the use of alternative energy sources like ultrasound.
One-Pot Synthetic Protocols
A notable example is the one-pot synthesis of phenazine derivatives from the reaction of 2-naphthols with 1,2-diaminobenzenes in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) in a mixture of acetic acid and water. ias.ac.in This reaction proceeds through the in-situ formation of a 1,2-naphthoquinone (B1664529), which then condenses with the diamine. ias.ac.in This method is praised for its mild, metal-free conditions and the use of green solvents. ias.ac.in Multi-component reactions, often performed in a one-pot fashion, have also been developed for the synthesis of complex phenazine-fused heterocycles. researchgate.netnih.govd-nb.info For instance, a four-component reaction of 2-hydroxynaphthalene-1,4-dione, a benzene-1,2-diamine, an aromatic aldehyde, and malononitrile (B47326) can be used to construct benzo[a]pyrano[2,3-c]phenazine derivatives. rsc.org
| Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| 2-Naphthols, 1,2-Diaminobenzenes | K₂S₂O₈, AcOH, Water | Phenazine derivatives | ias.ac.insmolecule.com |
| 2-Hydroxynaphthalene-1,4-dione, Benzene-1,2-diamines, Aromatic Aldehydes, Malononitrile | Theophylline, 70°C | Spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives | rhhz.net |
| 2-Hydroxynaphthalene-1,4-dione, Benzene-1,2-diamines, Aldehydes, Malononitrile | Microwave, AcOH | Benzo[a]pyrano[2,3-c]phenazine derivatives | rsc.org |
| 2-Hydroxynaphthalene-1,4-dione, o-Phenylenediamines, Cyclic 1,3-dicarbonyls, Aromatic Aldehydes | Glycerol | Benzo[a]chromeno[2,3-c]phenazine derivatives | bohrium.com |
Ultrasound-Assisted Synthesis
Ultrasound irradiation has been recognized as a green and efficient tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netsmolecule.com The application of ultrasound in phenazine synthesis has been shown to be beneficial. guidechem.comsmolecule.com For example, an efficient and environmentally friendly protocol has been developed for the synthesis of phenazines from lawsone under ultrasound irradiation in an aqueous medium. researchgate.net This method highlights the potential of sonochemistry to promote greener synthetic pathways for these important heterocyclic compounds. researchgate.netsmolecule.com
Solid-State Chemical Reactions
Solid-state synthesis presents an environmentally friendly alternative to traditional solution-based methods for preparing phenazine derivatives. rasayanjournal.co.in This approach involves the direct reaction of solid reactants, often with minimal or no solvent, leading to reduced waste and simplified purification processes.
A notable example is the synthesis of various phenazines through the Schiff base condensation of o-quinones and ortho-diamines under solvent-free conditions. rasayanjournal.co.in In this method, fine powders of the ortho-diamine and ortho-quinone are mixed in a 2:1 ratio and heated in a closed system under an inert atmosphere (argon or nitrogen) at temperatures around 35°C for 2-4 hours. rasayanjournal.co.in The reaction mixture is then directly purified by column chromatography. rasayanjournal.co.in This solid-state method has been successfully employed to synthesize a range of phenazine derivatives, including novel compounds, by reacting various o-quinones with different ortho-diamines. rasayanjournal.co.in The addition of a few drops of acetic acid can sometimes be used to moisten the reaction medium. rasayanjournal.co.in
This solvent-free approach is not only advantageous from an environmental perspective but also offers a more straightforward procedure compared to classical methods that often require prolonged reaction times in concentrated acetic acid. rasayanjournal.co.in
Metal-Free Catalytic Methods
Metal-free catalytic methods for the synthesis of this compound and its analogues have gained significant traction due to their cost-effectiveness and reduced environmental footprint compared to metal-catalyzed reactions. smolecule.comias.ac.in These methods often utilize organic oxidants, base catalysts, or photochemical approaches to facilitate the necessary cyclization and aromatization steps. smolecule.com
One-pot metal-free synthetic routes have been developed that employ oxidizing systems like iodine-based reagents or organic peroxides. smolecule.com These reactions can achieve yields comparable to their metal-catalyzed counterparts under optimized conditions. smolecule.com For instance, the condensation of 2-naphthols with 1,2-diaminobenzenes in the presence of potassium persulfate (K₂S₂O₈) in a mixture of acetic acid and water represents an effective one-pot, metal-free approach. ias.ac.in This reaction proceeds through the in-situ formation of a 1,2-naphthoquinone intermediate, which then condenses with the diamine to yield the phenazine derivative in good to excellent yields. ias.ac.in The reaction is highly regioselective when unsymmetrically substituted 1,2-diaminobenzenes are used, affording a single regioisomeric product. ias.ac.in
Furthermore, the development of sustainable reaction conditions, such as performing syntheses at ambient temperatures and using renewable feedstocks like lignin-derived catechol, aligns with the principles of green chemistry. smolecule.com Organocatalysts, such as mandelic acid and camphor (B46023) sulfonic acid, have also been employed for the synthesis of quinoxaline (B1680401) derivatives, which are structurally related to phenazines, highlighting the potential of metal-free catalysts in the synthesis of nitrogen-containing heterocycles. researchgate.net
Regioselective Synthesis and Derivatization Strategies
The biological activity and material properties of phenazine derivatives are highly dependent on the substitution pattern on the phenazine core. Therefore, the development of regioselective synthetic and derivatization strategies is crucial for accessing specific isomers with desired functionalities.
Synthesis of Substituted this compound Analogues
Regioselective synthesis allows for the precise placement of substituents on the phenazine ring system, which is essential for fine-tuning the properties of the final compound. smolecule.com Several methods have been developed to achieve this control.
One effective strategy involves the Buchwald-Hartwig amination followed by a tandem catalytic reduction and oxidative cyclization. nih.govacs.org This approach has been successfully used for the regioselective synthesis of 2,3,7,8-tetraalkoxyphenazines, allowing for the introduction of up to four different substituents at designated positions. nih.gov The synthesis starts with nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzene (B46134) derivatives. nih.govacs.org The use of ferric chloride as a mild oxidant in the final cyclization step is crucial for the regioselectivity, as it is believed to form a complex with the amine intermediates, directing the ring closure to a specific position. acs.org
Another approach to regioselectivity is the condensation of substituted o-phenylenediamines with o-quinones. nih.gov The substitution pattern of the final phenazine is determined by the substituents present on the starting materials. For instance, the reaction of 2-naphthols with substituted 1,2-diaminobenzenes in the presence of an oxidizing agent like potassium persulfate can lead to a single regioisomeric phenazine product. ias.ac.in The electronic effects of substituents on the reactants play a significant role in directing the regioselectivity of these reactions. smolecule.com
Furthermore, the synthesis of substituted dithieno[3,2-a:2',3'-c]phenazine derivatives has been achieved through the condensation of TMS-BDDO with benzene-1,2-diamine derivatives, followed by the removal of the trimethylsilyl (B98337) (TMS) groups. rsc.org This method allows for the introduction of various substituents, thereby modulating the intermolecular interactions and molecular packing of the resulting phenazine analogues. rsc.org
Annulation Reactions for Fused Heterocyclic Systems
Annulation reactions provide a powerful tool for the construction of complex, fused heterocyclic systems containing the phenazine moiety. These reactions involve the formation of a new ring fused to the existing phenazine structure, leading to extended π-systems with unique electronic and photophysical properties.
One-pot, multi-component domino reactions have been employed for the synthesis of benzo[a]benzo researchgate.netluc.educhromeno[2,3-c]phenazine derivatives. d-nb.info This reaction involves the condensation of benzene-1,2-diamine, 2-hydroxynaphthalene-1,4-dione, and an aldehyde in the presence of a Brønsted-Lewis acidic catalyst. d-nb.info Similarly, the synthesis of benzo[c]pyrano[3,2-a]phenazine and bis-benzo[c]pyrano[3,2-a]phenazine derivatives has been achieved through a one-pot, two-step, four-component reaction of 2-hydroxy-1,4-naphthoquinone, benzene-1,2-diamine, a carbonyl compound, and an alkylmalonate. researchgate.net
Ruthenium(II)-catalyzed C-H/O-H oxidative annulation of benzo[a]phenazin-5-ols with alkynes offers a regiospecific route to isochromeno[8,1-ab]phenazines. acs.org This methodology is tolerant of a range of functional groups and provides access to far-red fluorescent probes. acs.org Additionally, a dearomative, diastereoselective annulation of azaarenes with aniline derivatives and paraformaldehyde, catalyzed by a ruthenium(II) complex, has been developed for the construction of fused N-heterocycles. nih.gov
These annulation strategies are valuable for creating structurally diverse and complex phenazine-based materials with potential applications in electronics and bio-imaging.
Introduction of Halogen Substituents
The introduction of halogen atoms onto the phenazine core is a common strategy to modulate the electronic properties, crystal packing, and biological activity of these compounds. rsc.orgarkat-usa.org Halogen substituents, being electron-withdrawing, can significantly lower the energy of the lowest unoccupied molecular orbital (LUMO), which is advantageous for applications in organic electronics. arkat-usa.org
A direct method for synthesizing halogenated phenazines is through the oxidative condensation of halogenated precursors. For example, 7,8-dihalo-2,3-diaminophenazines can be prepared from the oxidative condensation of 4,5-dihalo-1,2-diaminobenzene derivatives. osti.gov The reaction of 4,5-dibromobenzene-1,2-diamine (B1314967) with an appropriate o-quinone can yield the corresponding dibrominated phenazine derivative. rsc.org
Another approach involves the direct halogenation of a pre-formed phenazine ring. For instance, bromination of certain phenazin-1-ones can occur regioselectively at the 2-position. acs.org However, the position of halogenation can be influenced by steric factors. For example, chlorination of pyocyanin (B1662382) with N-chlorosuccinimide (NCS) results in substitution at the 4-position, likely due to steric hindrance from the N-methyl group. acs.org
The synthesis of N-alkyl-2-halophenazin-1-ones has been achieved by coupling 4-halo-1,2,3-benzenetriol with the corresponding N-alkylbenzene-1,2-diamines. acs.org This method provides a direct route to phenazines with both halogen and N-alkyl substituents. The choice of the halogen (fluorine, chlorine, or bromine) can influence the reaction outcomes and the properties of the resulting compounds. luc.eduarkat-usa.org
N-Alkylation and N-Arylation Approaches
N-alkylation and N-arylation are important derivatization strategies for modifying the properties of this compound and its analogues. These reactions introduce alkyl or aryl groups onto the nitrogen atoms of the phenazine core or its precursors, which can influence solubility, biological activity, and intermolecular interactions.
The synthesis of N-alkyldiarylamines, which can be precursors to N-alkylated phenazines, can be achieved through a two-step palladium-catalyzed arylation of primary amines with two different aryl bromides. cmu.edu While a one-pot reaction using a single catalyst system proved challenging, a sequential approach with different catalyst systems for each step was successful. cmu.edu
A catalyst-free N-alkylation/N'-arylation process has been described in a multicomponent reaction involving secondary amines, cyclic tertiary amines (as the alkyl source), and electron-deficient aryl halides. nih.gov This method provides a direct route to aromatic aminoalkyl amines.
In the context of phenazine synthesis, N-alkylation can also occur as part of the cyclization process. For example, the treatment of N,N'-dimethyl-substituted o-phenylenediamine derivatives with a strong base can lead to the formation of a phenazine derivative through an aryne intermediate, accompanied by an apparent alkyl shift. luc.edu The synthesis of N-alkyl-2-halophenazin-1-ones has been accomplished by the oxidative condensation of 4-halo-1,2,3-benzenetriol with N-alkylbenzene-1,2-diamines. acs.org
These N-functionalization methods provide versatile tools for the synthesis of a wide range of phenazine derivatives with tailored properties for various applications.
Elucidation of Reaction Mechanisms and Pathways Involving Phenazine 1,2 Diamine
Mechanistic Investigations of Phenazine (B1670421) Formation
The synthesis of the phenazine core is a fundamental process in organic chemistry, with various methods developed to achieve this transformation. The mechanisms underlying these formations are often complex, involving multiple steps and intermediates.
Role of Oxidizing Agents in Reaction Pathways
Oxidizing agents play a pivotal role in the formation of phenazines, including phenazine-1,2-diamine. Their primary function is to facilitate the oxidative cyclization of precursors, such as substituted anilines or benzene-1,2-diamines. A variety of oxidizing agents have been employed, each influencing the reaction pathway and efficiency.
Commonly used oxidizing agents include ferric chloride (FeCl₃), potassium persulfate (K₂S₂O₈), silver carbonate (Ag₂CO₃), and even molecular oxygen from the air. smolecule.comnih.govthieme-connect.demdpi.com For instance, the oxidation of benzene-1,2-diamine to yield phenazine-2,3-diamine (B110097) can be achieved using iron(III) chloride. thieme-connect.de The mechanism often involves the initial oxidation of the amine precursors to radical cations or other reactive intermediates. nih.govresearchgate.netmdpi.com These intermediates then undergo coupling and subsequent cyclization to form the phenazine ring system.
In some synthetic routes, the choice of oxidizing agent can be critical for the yield and selectivity of the reaction. For example, silver carbonate has been used as a mildly basic oxidizing agent in the synthesis of both symmetrical and unsymmetrical phenazines. nih.govmdpi.com The proposed mechanism suggests the involvement of the silver(I) cation and aerial oxygen in the transformation. nih.govmdpi.com Enzymatic catalysis, such as the use of laccases, also relies on oxidative processes to form phenazine structures from aromatic amines. researchgate.netmdpi.com
Table 1: Influence of Oxidizing Agents on Phenazine Formation
| Oxidizing Agent | Precursors | Key Mechanistic Features | Reference(s) |
| Ferric Chloride (FeCl₃) | Benzene-1,2-diamine | Direct oxidation to facilitate cyclization. | thieme-connect.de |
| Potassium Persulfate | 2-Naphthols and 1,2-diaminobenzenes | In-situ formation of 1,2-naphthoquinone (B1664529) intermediate. | smolecule.com |
| Silver Carbonate | 8-(alkyl)-2-methylquinolin-5-amines | Oxidative condensation of two amine molecules. | nih.govmdpi.com |
| Laccase (enzyme) | Substituted anilines | Radical-cation mediated dimerization. | researchgate.netmdpi.com |
| Hydrogen Peroxide | o-Phenylenediamine (B120857) derivatives | Formation of mutagenic phenazine derivatives. | nih.gov |
Schiff Base Formation in Condensation Reactions
Schiff base formation is a key mechanistic step in many condensation reactions leading to phenazine derivatives. This reaction typically involves the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or azomethine group (-C=N-). nih.govresearchgate.net In the context of phenazine synthesis, this can occur when a 1,2-diamine reacts with a 1,2-dicarbonyl compound.
The mechanism of Schiff base formation is a reversible, multi-step process. nih.gov It begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. nih.gov This is followed by the elimination of a water molecule to form the stable imine bond. nih.gov In the synthesis of more complex phenazine-based heterocycles, the initial formation of a Schiff base can be the first step in a domino reaction sequence, leading to the construction of the final polycyclic framework. nih.govrsc.org For example, the reaction of 2-hydroxynaphthalene-1,4-dione with a benzene-1,2-diamine can proceed through an initial Schiff-base-like condensation. nih.govrsc.org
Influence of Solvent Systems on Reaction Mechanisms
The choice of solvent can significantly impact the reaction mechanism and outcome of phenazine synthesis. Solvents can influence the solubility of reactants, the stability of intermediates, and the rates of different reaction steps.
For instance, in one-pot syntheses involving the condensation of 2-naphthols with 1,2-diaminobenzenes, mixed aqueous-organic solvent systems, such as acetic acid and water, have been found to be optimal. smolecule.com This is likely because the solvent system facilitates both the initial oxidation and the subsequent condensation processes. smolecule.com The reaction pathway and yield in the photochemical oxidation of benzene-1,2-diamine are also reported to be solvent-dependent. thieme-connect.de
In some cases, the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) has been explored to develop more environmentally benign synthetic protocols. nih.govrhhz.net The use of water as a solvent, for example, can be advantageous due to its ability to promote certain reactions through hydrophobic effects and its strong hydrogen-bonding capacity. rhhz.net
Reaction Mechanisms of this compound Transformations
This compound is a versatile intermediate that can undergo various transformations to yield a diverse range of phenazine derivatives and complex heterocyclic systems. The 1,2-diamine functionality provides multiple reactive sites for further chemical modifications. smolecule.com
Oxidative Transformations to Phenazine Derivatives
The amino groups of this compound are susceptible to oxidation, leading to the formation of various phenazine derivatives. smolecule.com This oxidation can occur through air oxidation or by using specific oxidizing agents like ferric chloride. smolecule.com For example, the oxidation of o-phenylenediamine derivatives with hydrogen peroxide has been shown to produce mutagenic phenazine derivatives, including 2,3-diaminophenazine. nih.gov The mechanism of these transformations often involves the formation of radical intermediates.
Cyclization Mechanisms to Complex Heterocycles
This compound is a valuable precursor for the synthesis of more complex heterocyclic structures through cyclization reactions. smolecule.com The adjacent amino groups can react with various bifunctional reagents to form additional fused rings. These reactions are instrumental in the synthesis of compounds with potential applications as dyes and pharmaceuticals. smolecule.com For instance, the condensation of this compound with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline-fused phenazine systems. The mechanism involves a double Schiff base formation followed by cyclization.
in Multicomponent Reactions
Extensive research into multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems has revealed a variety of pathways for constructing phenazine-based molecular architectures. However, a review of the scientific literature indicates that this compound is not commonly utilized as a starting reactant in these reactions. Instead, multicomponent reactions are frequently employed to synthesize the phenazine core itself, typically through the condensation of a simpler ortho-diamine, such as benzene-1,2-diamine, with a 1,2-dicarbonyl compound or its precursor. The resulting phenazine structure can then undergo further functionalization.
A prevalent strategy in the literature for creating complex phenazine derivatives involves the initial formation of a benzo[a]phenazine (B1654389) intermediate. This is often achieved through the reaction of 2-hydroxynaphthalene-1,4-dione with a benzene-1,2-diamine derivative. This benzo[a]phenazine can then act as a key intermediate in a subsequent multicomponent reaction within the same pot.
For instance, a widely reported multicomponent approach is the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives. nih.govrhhz.net In a typical reaction, 2-hydroxynaphthalene-1,4-dione is first reacted with a benzene-1,2-diamine. rhhz.net This initial condensation forms a benzo[a]phenazin-5-ol intermediate. nih.gov Subsequently, an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326), are introduced to the reaction mixture. This leads to a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield the final polycyclic product. nih.gov
The mechanism for these transformations is often catalyzed by an acid or a base. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst has been described. nih.gov In this case, DABCO facilitates the initial formation of the benzo[a]phenazin-5-ol. It then acts as a base to promote the Knoevenagel condensation between the aldehyde and malononitrile, followed by the Michael addition of the benzo[a]phenazin-5-ol to the resulting α,β-unsaturated system, and subsequent cyclization.
Similarly, five-component reactions have been developed to create even more complex structures, such as benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines. nih.gov These reactions also proceed through the initial formation of a benzo[a]phenazin-5-ol from 2-hydroxynaphthalene-1,4-dione and a benzene-1,2-diamine. nih.gov This is followed by the introduction of a hydrazine, an aromatic aldehyde, and ethyl acetoacetate (B1235776) to construct the additional heterocyclic rings. nih.gov
The following table summarizes representative multicomponent reactions that lead to the formation of phenazine derivatives, illustrating the common strategy of synthesizing the phenazine core in situ rather than using this compound as a starting material.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type |
| 2-Hydroxynaphthalene-1,4-dione | Benzene-1,2-diamine | Aromatic Aldehydes | Malononitrile | β-Cyclodextrin | Benzo[a]pyrano[2,3-c]phenazine derivatives nih.gov |
| 2-Hydroxynaphthalene-1,4-dione | 1,2-Diamines | Tetracyanoethylene | - | Pyridine | Benzo[a]pyrano[2,3-c]phenazine derivatives nih.gov |
| 2-Hydroxynaphthalene-1,4-dione | Benzene-1,2-diamine | Hydrazines | Aromatic Aldehydes | DABCO | Benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines nih.gov |
| 2-Hydroxynaphthalene-1,4-dione | Benzene-1,2-diamine | Carbonyl Compounds | Alkylmalonates | DABCO | Benzo[c]pyrano[3,2-a]phenazines nih.gov |
Advanced Analytical and Spectroscopic Characterization in Phenazine 1,2 Diamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including phenazine-1,2-diamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of this compound, the protons on the aromatic rings and the amine groups give rise to characteristic signals. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific positions are influenced by the electronic effects of the diamino and phenazine (B1670421) core nitrogen atoms. The protons of the two amine (-NH₂) groups would appear as a broader signal, the chemical shift of which can be sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the phenazine core resonate at distinct chemical shifts, with those bonded directly to nitrogen atoms appearing at different fields compared to the others. The carbons bearing the amino groups (C1 and C2) are significantly influenced by the nitrogen lone pairs. However, for some phenazine derivatives, obtaining high-quality ¹³C NMR data can be challenging due to low solubility. diva-portal.org In such cases, specialized solid-state NMR techniques may be required for full characterization. The assignment of signals is often confirmed using two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon connectivities through bonds. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known data for similar phenazine structures. Actual experimental values may vary based on solvent and conditions.)
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons (C-H) | 7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |
| Amine Protons (N-H) | 5.0 - 7.0 | Often a broad singlet; position is variable. |
| Aromatic Carbons (C-C, C-H) | 110 - 145 | Includes carbons of the benzene (B151609) rings. |
| Carbons bonded to N (C-N) | 140 - 155 | Includes carbons of the pyrazine (B50134) ring and C1/C2. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₀N₄), the exact mass is 210.090546336 Da. nih.gov
Electrospray Ionization (ESI-MS): This is a soft ionization technique that is particularly useful for polar molecules. In positive-ion mode ESI-MS, this compound would be expected to show a prominent protonated molecule peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 211.2. researchgate.net This technique typically causes minimal fragmentation, making it ideal for accurate molecular weight determination.
Electron Impact (EI-MS): This is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺˙) at m/z 210, corresponding to the molecular weight of the compound, along with a series of fragment ions. The fragmentation pattern is a unique "fingerprint" that helps in structural elucidation. nih.govibchem.com Characteristic fragmentations for phenazines often involve the loss of small neutral molecules like HCN or radicals such as CN. thieme-connect.de For this compound, expected fragmentation pathways could include the sequential loss of amino groups or cleavage of the heterocyclic ring.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | m/z (Expected) | Technique | Interpretation |
| [M+H]⁺ | [C₁₂H₁₁N₄]⁺ | 211.1 | ESI | Protonated molecular ion |
| [M]⁺˙ | [C₁₂H₁₀N₄]⁺˙ | 210.1 | EI | Molecular ion |
| [M-NH₂]⁺ | [C₁₂H₈N₃]⁺ | 194.1 | EI | Loss of an amino radical |
| [M-HCN]⁺˙ | [C₁₁H₉N₃]⁺˙ | 183.1 | EI | Loss of hydrogen cyanide from the ring system |
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.
While the specific crystal structure of pure this compound is not widely reported, data from closely related compounds offer significant insight. For instance, the crystal structure of a phenazine–naphthalene-1,5-diamine–water (1/1/2) co-crystal has been determined. nih.govresearchgate.net In this structure, the phenazine molecules are situated around inversion centers and form stacks through π–π stacking interactions. nih.gov The structure is further stabilized by a three-dimensional framework of hydrogen bonds involving the diamine and water molecules. nih.govresearchgate.net Such interactions are also expected to be critical in the solid-state structure of this compound, where the two adjacent amino groups can act as hydrogen bond donors and the phenazine nitrogens can act as acceptors.
Analysis of phenazine derivatives often reveals a planar molecular skeleton which facilitates the formation of π-stacks, with typical intermolecular distances between 3.6 and 3.7 Å. mdpi.com
Table 3: Crystallographic Data for Phenazine–naphthalene-1,5-diamine–water (1/1/2) Co-crystal nih.gov
| Parameter | Value |
| Formula | C₁₂H₈N₂·C₁₀H₁₀N₂·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.0395 (10) |
| b (Å) | 4.9266 (2) |
| c (Å) | 15.7211 (12) |
| β (°) | 112.508 (9) |
| Volume (ų) | 933.00 (11) |
| Z | 2 |
UV-Visible Absorption and Emission Spectroscopy for Photophysical Analysis
UV-Visible absorption and emission (fluorescence) spectroscopy are used to study the electronic properties of molecules. These techniques probe the transitions between electronic energy levels, providing information on conjugation, color, and luminescent behavior.
Phenazine and its derivatives are known for their distinct optical properties. arkat-usa.org The introduction of amino groups onto the phenazine core significantly impacts its electronic structure. Diaminophenazines are often intensely colored and fluorescent. arkat-usa.org For example, 2,3-diaminophenazine, an isomer of the title compound, is noted for its strong luminescence. arkat-usa.org It exhibits a strong absorption peak around 417 nm and a fluorescence emission peak at approximately 556 nm. researchgate.net These properties arise from intramolecular charge transfer (ICT) character, from the electron-donating amino groups to the electron-accepting phenazine core. osaka-u.ac.jp
The absorption spectra of diaminophenazines typically show π-π* transitions. osaka-u.ac.jp The photoluminescence spectra can be highly sensitive to the environment, such as solvent polarity. For some derivatives, a significant red-shift (bathochromic shift) in the emission wavelength is observed as the polarity of the solvent increases, a phenomenon known as positive solvatochromism. osaka-u.ac.jp This behavior is characteristic of molecules that have a larger dipole moment in the excited state than in the ground state, which is consistent with an ICT process.
Table 4: Photophysical Data for 2,3-Diaminophenazine (Isomer of this compound) researchgate.net
| Property | Wavelength (nm) | Notes |
| Absorption Maximum (λabs) | ~417 | Corresponds to the electronic transition from the ground state to an excited state. |
| Emission Maximum (λem) | ~556 | Corresponds to the fluorescence emission from the first excited singlet state back to the ground state. |
Computational and Theoretical Chemistry Studies on Phenazine 1,2 Diamine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure of molecules like phenazine-1,2-diamine. scispace.com This quantum mechanical approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a simpler quantity to work with than the complex many-electron wavefunction. scispace.com DFT calculations provide valuable insights into molecular geometries, electronic properties, and vibrational frequencies.
In the context of phenazine (B1670421) derivatives, DFT has been employed to optimize molecular structures, calculate redox potentials, and analyze electronic transitions. nih.govresearchgate.net For instance, DFT calculations have been used to determine the formal reduction potentials of various phenazine mediators by modeling one-electron, one-proton (1e⁻, 1H⁺), two-electron, one-proton (2e⁻, 1H⁺), and two-electron, two-proton (2e⁻, 2H⁺) reduction processes. nih.gov The calculated potentials have shown a good linear correlation with experimental data. nih.gov Furthermore, DFT has been utilized to study the structural and electronic properties of phenazine-based polymers, with theoretical calculations showing good agreement with experimental data from techniques like FTIR and XRD. sci-hub.se
Theoretical investigations into the synthesis of dibenzophenazine, a related compound, have utilized DFT to map out reaction pathways, including the catalytic effect of water. scispace.com These studies have identified the lowest-energy path, which involves the stepwise formation of C-N bonds. scispace.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's ability to absorb light and participate in electronic transitions. ossila.com
For phenazine derivatives, the placement of substituents significantly affects the HOMO and LUMO energy levels and their distribution. arkat-usa.org Attaching electron-donating groups, such as the amino groups in this compound, to the phenazine core can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level. arkat-usa.org This tuning of the frontier orbital energies is crucial for designing phenazine-based materials for applications like organic photovoltaics. arkat-usa.org
Theoretical studies on 2,3-diaminophenazine have shown that the HOMO and LUMO energy gap calculated theoretically aligns well with the observed maximum absorption wavelength in its UV-visible spectrum. researchgate.net Molecular orbital analysis reveals that the HOMO is typically delocalized over the electron-rich parts of the molecule, including the amino groups, while the LUMO is often localized on the electron-accepting pyrazine (B50134) ring of the phenazine core. researchgate.netresearchgate.net This separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key feature for many of its applications. arkat-usa.org
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Selected Phenazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| This compound | - | - | Matches λmax at 419 nm | researchgate.net |
| Schiff base of 2,3-diaminophenazine | - | - | 2.525 - 3.294 | researchgate.net |
| PDI-BI | -5.688 | -3.636 | 2.053 | nih.gov |
| FD2 | -4.659 | -3.436 | 1.223 | nih.gov |
| FD3 | -4.754 | -3.446 | 1.308 | nih.gov |
| FD4 | -5.189 | -3.464 | 1.725 | nih.gov |
| FD5 | -5.239 | -3.465 | 1.774 | nih.gov |
| FD6 | -5.069 | -3.468 | 1.601 | nih.gov |
Theoretical Studies on Structure-Optical Property Correlations
Theoretical calculations are invaluable for understanding the relationship between the molecular structure of this compound and its optical properties, such as absorption and emission of light. arkat-usa.org By modifying the chemical structure, for instance by introducing different substituent groups, the electronic and optical properties can be fine-tuned. mdpi.com
Time-dependent density functional theory (TD-DFT) is a widely used method to predict the absorption spectra of molecules. mdpi.comnii.ac.jp For phenazine derivatives, TD-DFT calculations have successfully explained the effect of substituents on their optical spectra. arkat-usa.org The presence of electron-donating amino groups in this compound leads to a significant intramolecular charge transfer (ICT) from the amino groups to the electron-deficient pyrazine ring upon photoexcitation. researchgate.net This ICT character of the electronic transition is responsible for the strong absorption in the visible region of the electromagnetic spectrum. researchgate.net
Theoretical studies have shown that the calculated absorption wavelengths for phenazine derivatives are in good agreement with experimental UV-Vis spectra. sci-hub.se For example, the theoretically computed HOMO-LUMO energy gap for 2,3-diaminophenazine corresponds closely to its experimental maximum absorption peak at 419 nm. researchgate.net These computational models allow for the rational design of new phenazine-based dyes and sensors with tailored optical properties.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or DNA. nih.govnih.gov These methods are crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. nih.govresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity, which is often expressed as a docking score or binding free energy. academie-sciences.fr For phenazine derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes and their ability to interact with DNA. researchgate.netnih.gov For example, Schiff bases derived from 2,3-diaminophenazine have been docked into the active sites of cancer-related receptors, with some compounds showing high binding affinities. researchgate.net The presence of the phenazine ring is thought to enhance DNA binding, contributing to their potential anticancer effects. researchgate.net
Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, showing how the interactions evolve over time. nih.gov MD simulations can assess the stability of the binding pose predicted by docking and provide insights into the flexibility of both the ligand and the target. nih.govnih.gov For derivatives of 2,3-diaminophenazine, MD simulations have been used to demonstrate stable binding to target proteins, with low root-mean-square deviation (RMSD) values indicating a stable complex. researchgate.net
Table 2: Molecular Docking Data for Phenazine-Related Compounds
| Ligand | Target Protein | Binding Energy (kcal/mol) | Reference |
| Schiff base of 2,3-diaminophenazine | Prostate cancer-related receptor | -9.19 | researchgate.net |
| Phenanthrene derivative D-1 | B-Raf proto-oncogene serine/threonine-protein kinase | -9.8 | academie-sciences.fr |
| Phenanthrene derivative D-2 | B-Raf proto-oncogene serine/threonine-protein kinase | -11.1 | academie-sciences.fr |
| Pred28 | Tubulin | -9.6 | nih.gov |
Vibronic Coupling Density Analysis
Vibronic coupling refers to the interaction between electronic and vibrational motions in a molecule. Vibronic coupling density (VCD) analysis is a theoretical tool used to understand and predict chemical reactivity. scispace.com It can identify the regions of a molecule that are most susceptible to chemical attack and can provide insights into reaction mechanisms. scispace.com
In the context of phenazine synthesis, VCD analysis has been applied to study the mechanochemical synthesis of dibenzophenazine from o-phenylenediamine (B120857) and 9,10-phenanthrenequinone. scispace.comresearchgate.net This analysis, in conjunction with experimental kinetics, suggested the involvement of two different reaction mechanisms. scispace.com The VCD analysis successfully identified the reactive sites on the reactant molecules, which is not always straightforward using simpler models like the frontier orbital theory. scispace.com This theoretical approach helps to rationalize the high efficiency of the mechanochemical synthesis and provides a deeper understanding of the reaction dynamics at a molecular level. scispace.comresearchgate.net
Research Applications and Functional Materials Design
Development of Electrochemical Sensors and Biosensors
The redox-active nature of the phenazine (B1670421) core makes phenazine-1,2-diamine and its derivatives highly suitable for applications in electrochemical sensing. solubilityofthings.comsmolecule.com These compounds can undergo reversible oxidation-reduction reactions, providing a basis for the detection of various analytes.
Utilization of Redox-Active Properties in Sensing Platforms
The inherent redox activity of this compound is a key feature exploited in the design of electrochemical sensors. solubilityofthings.com Phenazine-based compounds can be incorporated into electrode materials, where they act as mediators for electron transfer processes. For instance, graphite-conjugated phenazines (GCPs) are created by condensing o-phenylenediamines with o-quinone moieties on graphitic carbon surfaces. osti.gov This process forms a stable phenazine unit on the electrode, which can then participate in electrochemical reactions. osti.gov The electronic properties of these GCPs can be fine-tuned by modifying the diamine precursor, thereby influencing their catalytic activity. osti.gov
The ability of phenazines to shuttle electrons makes them valuable in bioelectrochemical systems. nih.gov For example, phenazine metabolites secreted by the bacterium Pseudomonas aeruginosa, such as pyocyanin (B1662382) (PYO) and phenazine-1-carboxamide (B1678076) (PCN), are redox-active and can be detected using nanopore electrode arrays (NEAs). nih.gov This strategy allows for the sensitive detection of these metabolites, which can serve as biomarkers for bacterial infections. nih.gov The redox cycling of these phenazine compounds within the nanopores leads to significant signal amplification, enabling low detection limits. nih.gov
Electrocatalytic Applications in Analyte Determination
Derivatives of this compound have been employed as electrocatalysts for the determination of various analytes. wrc.org.za For example, polymers derived from phenazine-based monomers can be used to modify electrodes for the detection of polycyclic aromatic hydrocarbons (PAHs). wrc.org.za These modified electrodes exhibit electrocatalytic activity towards the oxidation of PAHs, allowing for their quantitative analysis. wrc.org.za
The electrocatalytic properties of phenazine-modified electrodes also extend to other important reactions, such as the oxygen reduction reaction (ORR). osti.gov By systematically modifying the phenazine structure, the catalytic activity for the ORR can be enhanced. osti.gov This has significant implications for the development of more efficient fuel cells. Furthermore, the electrochemical oxidation of o-phenylenediamine (B120857) (a related compound) has been studied to understand the formation of phenazine-like polymers, which are of interest for their electrocatalytic and sensing properties. researchgate.net The controlled electropolymerization of such precursors is a key strategy for creating robust and sensitive sensor surfaces. nih.gov
Fluorescent Probes and Molecular Imaging Research
The unique photophysical properties of the phenazine scaffold, combined with the reactivity of the diamine groups, make this compound a valuable platform for the development of fluorescent probes. solubilityofthings.comnih.gov These probes are designed to exhibit changes in their fluorescence upon interaction with specific analytes, enabling their detection and quantification.
Design of Chemosensors and Chemodosimeters
Phenazine-based fluorescent probes have been designed as chemosensors and chemodosimeters for a variety of ions and molecules. nih.gov These sensors often operate based on mechanisms such as intramolecular charge transfer (ICT), where the binding of an analyte modulates the electronic properties of the molecule and, consequently, its fluorescence emission. arkat-usa.org For example, phenazine-cyanine dyes have been developed as "off-on" fluorescent chemodosimeters for the detection of cyanide anions. In these systems, the indolium group acts as a receptor for cyanide, and its reaction with the anion disrupts the ICT process, leading to a significant enhancement of fluorescence.
The design of these probes can be tailored for high selectivity. For instance, a dibenzo[a,c]phenazine-based fluorescent probe has been shown to be highly selective for thiophenols over other biothiols and metal ions. nih.gov Similarly, phenazine-based luminescent chemosensors have been synthesized for the selective detection of metal cations like Cd2+. sci-hub.se The versatility of the phenazine structure allows for the incorporation of various recognition moieties, enabling the design of probes for a wide range of target analytes. researchgate.net
Applications in Fluorimetric Assays
Fluorimetric assays utilizing phenazine-based probes offer high sensitivity and are applicable in various contexts, including environmental monitoring and biological imaging. nih.gov A notable application is the detection of nitric oxide (NO), a crucial signaling molecule in biological systems. researchgate.net A phenazine-embedded copper (II) complex has been developed as a fluorescent probe that selectively responds to NO and HNO, allowing for their detection with bioimaging applications. researchgate.net
Phenazine derivatives have also been explored as fluorescent probes for live-cell imaging. frontiersin.org For example, π-extended phenazines derived from lapachol (B1674495) have been identified as effective markers for intracellular lipid droplets. frontiersin.org The interaction of phenazine derivatives with biomolecules like DNA has also been studied using fluorescence techniques, revealing how binding to different nucleic acid sequences affects their fluorescence properties. nih.gov
Applications in Organic Electronics and Photovoltaic Devices
The planar, π-conjugated structure of the phenazine core imparts favorable electronic properties, making this compound and its derivatives promising materials for organic electronics and photovoltaics. solubilityofthings.comarkat-usa.org
The electron-deficient nature of the phenazine ring system allows it to function as an electron acceptor in donor-acceptor architectures, which are fundamental to many organic electronic devices. rsc.orgresearchgate.net By combining phenazine units with electron-donating moieties, materials with tunable electronic properties can be synthesized. researchgate.net These materials have been investigated for their potential use in organic electronic memory devices, where the charge transfer characteristics of the molecules are crucial for their performance. rsc.org
In the field of organic photovoltaics (OPVs), phenazine derivatives have been incorporated into the design of new materials for solar cells. arkat-usa.orgkstudy.com The planar structure of the phenazine unit can enhance charge mobility, a key factor for efficient photovoltaic performance. kstudy.com For example, polymers containing a 9,10-difluorodithieno[3,2-a:2′,3′-c]phenazine unit as an electron-accepting component have been synthesized and used as donor materials in polymer solar cells, demonstrating the potential of this class of compounds to achieve high power conversion efficiencies. acs.org Furthermore, phenazine derivatives have been utilized as sensitizers in dye-sensitized solar cells (DSSCs), where their ability to absorb light and inject electrons into a semiconductor is exploited. nih.gov
Catalytic Applications Beyond Synthesis
The utility of phenazine derivatives extends beyond their role as synthetic targets to encompass applications as catalysts in their own right. The unique electronic properties of the phenazine core, particularly its ability to form stable radical cations and to be incorporated into larger macromolecular structures, have made it a focal point in the development of novel organocatalysts and heterogeneous catalytic systems.
Phenazine Radical Cations as Organocatalysts
Phenazine radical cations, generated through the one-electron oxidation of a neutral phenazine precursor, have emerged as potent species in the realm of organocatalysis. While specific research focusing exclusively on this compound as a direct precursor for these catalytic radical cations is not extensively documented in the reviewed literature, the broader family of phenazine and dihydrophenazine derivatives provides significant insights into their catalytic potential. These radical cations are key intermediates in various photoredox-catalyzed reactions, most notably in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.govnih.gov
In the context of O-ATRP, phenazine-derived radical cations function as deactivators in the polymerization process. nih.gov The stability of these radical cations is a crucial factor in their effectiveness. For instance, dihydrophenazine-derived radical cations are noted for their high stability, which allows for controlled polymerization of various monomers, including styrenes and acrylates. nih.gov The development of dihydrophenazine and phenoxazine (B87303) catalysts has been instrumental in expanding the scope of O-ATRP to include challenging monomers. nih.gov The general mechanism involves the photoredox catalyst absorbing light and entering an excited state, which can then engage in electron transfer processes to generate the active radical cation species. These radical cations play a pivotal role in mediating the polymerization, leading to polymers with well-defined molecular weights and low dispersity. nih.gov
Although direct studies on this compound are limited, the established reactivity of related phenazine structures suggests a promising avenue for future research in designing new organocatalysts based on this specific diamine.
Heterogeneous Catalysis Development
This compound and its simpler analog, benzene-1,2-diamine, are valuable building blocks in the development of heterogeneous catalysts. These diamines are frequently employed in multicomponent reactions to construct complex phenazine-containing molecules that are either catalytically active themselves or are supported on a solid matrix.
A significant approach involves the in-situ formation of phenazine structures on a solid support, creating a robust and recyclable heterogeneous catalyst. For example, various multicomponent reactions utilize benzene-1,2-diamine as a key starting material to synthesize benzo[a]pyrano[2,3-c]phenazine derivatives. These reactions are often facilitated by a heterogeneous catalyst, such as supramolecular β-cyclodextrin or magnetic core-shell nanoparticles, which can be easily recovered and reused. tandfonline.comtandfonline.com
In one-pot syntheses, benzene-1,2-diamine reacts with other components like 2-hydroxynaphthalene-1,4-dione and various aldehydes in the presence of a catalyst to yield complex phenazine structures. d-nb.inforhhz.net The catalyst in these reactions can be a Brønsted-Lewis acidic salt or a basic ionic liquid, which promotes the cascade of reactions leading to the final product. d-nb.infobohrium.com The resulting phenazine derivatives are often themselves useful in material science and medicinal chemistry.
The following table summarizes examples of multicomponent reactions involving a 1,2-diamine for the synthesis of complex phenazine derivatives, highlighting the development of heterogeneous catalytic systems.
| Reactants | Catalyst | Product Type | Reference |
| 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, aromatic aldehydes, malononitrile (B47326) | Supramolecular β-cyclodextrin | Benzo[a]pyrano[2,3-c]phenazine derivatives | tandfonline.com |
| 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, aldehydes | 4,4'-(1,4-phenylene)di(sulfonic)pyridinium tetrachloroferrate (PDSPTCF) | Benzo[a]benzo tandfonline.comresearchgate.netchromeno[2,3-c]phenazines | d-nb.info |
| 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, acetylenic esters | DABCO | 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylates | rhhz.net |
| 2-hydroxynaphthalene-1,4-dione, aromatic 1,2-diamines, arylglyoxal, indole | H3PW12O40@Fe3O4–ZnO magnetic core-shell nanoparticles | Benzo[a]furo[2,3-c]phenazine derivatives | tandfonline.com |
| 2-hydroxy-1,4-naphthoquinone, benzene-1,2-diamine, aromatic aldehydes, tetronic acid, ammonium (B1175870) acetate | Glacial acetic acid | γ-butyrolactone-based phenazines | researchgate.net |
These examples underscore the importance of this compound and related structures as precursors in the design of advanced catalytic materials. The ability to incorporate the phenazine moiety into larger, often solid-supported, frameworks opens up possibilities for creating highly efficient and recyclable catalysts for a variety of chemical transformations.
Molecular and Mechanistic Aspects of Biological Interactions
Molecular Basis of Antimicrobial Activities
Phenazine (B1670421) derivatives are recognized for their broad-spectrum antimicrobial properties. researchgate.net The mechanisms underlying these activities are often attributed to their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) which can damage cellular components.
Inhibition Mechanisms against Bacterial Pathogens (e.g., Pseudomonas aeruginosa)
While direct studies on the inhibitory mechanism of Phenazine-1,2-diamine against Pseudomonas aeruginosa are limited, research on its derivatives provides valuable insights. Schiff base derivatives of 2,3-diaminophenazine have demonstrated activity against P. aeruginosa. researchgate.net The proposed mechanism for phenazine compounds in general involves the production of ROS, which can lead to oxidative stress and disrupt essential cellular processes in bacteria. Furthermore, metal complexes of Schiff bases derived from 2,3-diaminophenazine have shown notable antibacterial efficacy. researchgate.net Computational studies, such as molecular docking, have been employed to understand the interactions between these compounds and bacterial targets, suggesting that the phenazine core plays a crucial role in the observed activity. researchgate.net
Antifungal Activity Mechanisms
The antifungal action of phenazine compounds is a subject of ongoing investigation. Derivatives of this compound have shown moderate to good activity against fungal strains such as Aspergillus flavus and Candida albicans. researchgate.net The general mechanism of antifungal action for phenazines is thought to involve the induction of oxidative stress through the generation of ROS. mdpi.com This can lead to damage of fungal cell membranes, proteins, and nucleic acids, ultimately inhibiting growth. Metal complexes of 2,3-diaminophenazine derivatives have also been reported to be effective against fungal pathogens. researchgate.net
Molecular Mechanisms of Anti-tumor Action
The potential of phenazine derivatives as anti-tumor agents has been an active area of research. researchgate.netacs.org The planar structure of the phenazine ring allows these compounds to interact with cellular targets involved in cancer progression.
Induction of Apoptosis at the Cellular Level
Studies on phenazine derivatives suggest that a key mechanism of their anti-tumor activity is the induction of apoptosis, or programmed cell death. researchgate.netacs.org While specific studies on this compound are not extensively detailed, the broader class of phenazines has been shown to trigger apoptosis through various cellular pathways. This can involve the activation of caspases, a family of proteases that are central to the execution of apoptosis. acs.orgnih.gov For instance, certain phenazine derivatives have been observed to activate caspase-3 and caspase-9. acs.org The apoptotic process induced by some phenazines is also linked to the generation of ROS and the subsequent hyperpolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors. nih.gov Furthermore, the inhibition of anti-apoptotic proteins from the Bcl-2 family is another mechanism through which phenazines can promote cancer cell death. nih.gov
| Apoptotic Mechanism | Associated Phenazine Activity | Key Molecular Players |
| Caspase Activation | Initiation and execution of apoptosis. acs.org | Caspase-3, Caspase-9. acs.org |
| ROS Generation | Induction of oxidative stress leading to cell death. nih.gov | Reactive Oxygen Species. |
| Bcl-2 Family Inhibition | Promotion of apoptosis by inhibiting survival signals. nih.gov | Bcl-2, Bcl-w, Bcl-xL. nih.gov |
Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules is fundamental to their pharmacological effects. This compound's planar aromatic structure makes it a candidate for interaction with DNA.
DNA Intercalation and Binding Studies
The ability of phenazine compounds to bind to DNA is a well-documented aspect of their biological activity. acs.org For this compound (also referred to as 2,3-diaminophenazine or DAP), studies have demonstrated its capacity to interact with DNA. acs.org Fluorescence measurements have been utilized to analyze the binding properties of DAP with DNA, confirming a strong interaction. acs.org
Molecular docking studies further support the DNA binding capacity of this compound. acs.org These computational models suggest that the planar phenazine ring can insert itself between the base pairs of the DNA double helix, a process known as intercalation. This intercalation can stabilize the DNA double helix structure. acs.org Thermal denaturation experiments, which measure the melting temperature of DNA, can provide evidence for such stabilization. acs.org The presence of a phenazine ring in metal complexes has been shown to enhance their DNA binding capabilities, contributing to their anticancer effects. researchid.co
| DNA Interaction Method | Observation for this compound |
| Fluorescence Spectroscopy | Evidence of strong binding to DNA. acs.org |
| Molecular Docking | Suggests intercalation as a likely binding mode. acs.org |
| Thermal Denaturation | Intercalation leads to stabilization of the DNA double helix. acs.org |
Protein Binding and Conformational Perturbation
The interaction of phenazine compounds with proteins is a critical aspect of their biological activity. Research has shown that phenazine derivatives have the capacity to bind to various proteins, which can lead to alterations in protein conformation and function. smolecule.com While specific studies focusing exclusively on this compound are part of a broader investigation into phenazine derivatives, the fundamental principles of interaction can be inferred from related compounds.
The phenazine ring system, being largely planar and hydrophobic, can participate in non-covalent interactions such as van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues within protein binding pockets. cabidigitallibrary.org The amino groups of this compound introduce the potential for hydrogen bonding, which can further stabilize the ligand-protein complex. These interactions can induce conformational changes in the protein, altering its activity. For instance, molecular dynamics simulations on phenazine-1-carboxylic acid decarboxylase (PhdA) have shown that the binding of substrates can lead to a more compact and active "closed" conformation of the enzyme. nih.gov While not this compound itself, this study highlights how phenazine-like structures can influence protein dynamics. nih.gov The stability and binding affinity of these compounds are influenced by the specific substitutions on the phenazine core, which can modulate their electronic and steric properties. acs.org
Enzyme Inhibition Studies and Mechanistic Insights
The structural features of this compound and its analogs make them promising candidates for enzyme inhibition. Their ability to interact with active sites of various enzymes has been a subject of significant research, particularly in the context of antiviral and metabolic disease targets.
The Dengue virus (DENV) NS2B-NS3 protease is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.gov Several studies have investigated phenazine derivatives as potential inhibitors of this protease. The N-heterocyclic scaffold of phenazines is considered a significant contributor to their inhibitory activities against the DENV2 NS2B-NS3 protease. nih.gov
Computational studies involving molecular docking have been instrumental in understanding the binding modes of these inhibitors. For example, nitro-benzylidene phenazine derivatives have been evaluated as potential DENV2 NS2B-NS3 protease inhibitors. nih.govnih.gov These studies predict favorable binding energies and identify key interactions within the enzyme's active site. researchgate.net Similarly, newly synthesized imidazole-phenazine derivatives have shown promising inhibitory activity in in-vitro assays. researchgate.netnih.gov Two such derivatives, 3e and 3k , exhibited significant inhibition with IC₅₀ values of 54.8 µM and 71.9 µM, respectively. researchgate.net Molecular docking simulations of these compounds revealed negative binding energies, suggesting stable binding to the active site of the protease. researchgate.net
Below is a table summarizing the inhibitory activity and binding characteristics of selected phenazine derivatives against DENV2 NS2B-NS3 protease.
| Compound | Type | IC₅₀ (µM) | Binding Energy (kcal/mol) | Key Interactions |
| Nitro-benzylidene phenazine derivative 4 | Phenazine Derivative | Not Reported | -9.48 | Assumed to have inhibitory activity based on binding energy similar to a reference compound. nih.gov |
| Nitro-benzylidene phenazine derivative 5 | Phenazine Derivative | Not Reported | Not Reported, but showed good fit | Investigated for its binding mode via molecular docking. nih.gov |
| Imidazole-phenazine derivative 3e | Imidazole-phenazine | 54.8 | -8.5 | Shows better binding properties compared to the control, quercetin. researchgate.net |
| Imidazole-phenazine derivative 3k | Imidazole-phenazine | 71.9 | -8.4 | Shows better binding properties compared to the control, quercetin. researchgate.net |
| Quercetin (Control) | Flavonoid | 104.8 | -7.2 | Used as a positive control in the study. researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
The data indicates that phenazine-based compounds can effectively inhibit the DENV2 NS2B-NS3 protease, with some derivatives showing greater potency than the control substance. The binding energies calculated from molecular docking studies further support their potential as inhibitors. nih.govresearchgate.net
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established strategy for managing type 2 diabetes. nih.gov Phenazine derivatives have been identified as potential inhibitors of this enzyme. Studies on compounds isolated from endophytic Streptomyces species have revealed significant α-glucosidase inhibitory activity. researchgate.netnih.gov
For instance, several phenazine and naphthoquinone analogs were tested for their ability to inhibit α-glucosidase. researchgate.netresearchgate.net The IC₅₀ values for some of these compounds were found to be significantly lower than that of acarbose (B1664774), a standard α-glucosidase inhibitor. researchgate.netnih.gov Molecular docking analyses have suggested that these compounds can bind effectively to the active site of α-glucosidase, forming stable interactions with key catalytic residues. nih.govresearchgate.net
The inhibitory activities of selected phenazine-related compounds against α-glucosidase are presented in the table below.
| Compound | Source/Type | IC₅₀ (µM) | Standard Drug (Acarbose) IC₅₀ (µM) |
| Naphthgeranine G (5) | Naphthoquinone from Streptomyces sp. | 66.4 ± 6.7 | 671.5 ± 0.2 |
| Compound 6 | from Streptomyces sp. | 115.3 ± 4.5 | 671.5 ± 0.2 |
| Compound 7 | from Streptomyces sp. | 185.9 ± 0.2 | 671.5 ± 0.2 |
| Compound 9 | from Streptomyces sp. | 120.5 ± 5.3 | 671.5 ± 0.2 |
This table is interactive. You can sort the columns by clicking on the headers. Data sourced from studies on Streptomyces sp. PH9030. researchgate.netnih.gov
These findings highlight the potential of the phenazine scaffold in developing new and potent α-glucosidase inhibitors. The significantly lower IC₅₀ values compared to acarbose suggest a strong inhibitory potential that warrants further investigation. researchgate.netnih.gov
Biosynthesis and Microbial Production of Phenazine Compounds
Identification of Natural Microbial Producers (e.g., Pseudomonas, Streptomyces)
Phenazines are synthesized by a wide variety of bacteria found in both terrestrial and marine environments. mdpi.comresearchgate.net The most extensively studied and well-known producers belong to the genera Pseudomonas and Streptomyces. mdpi.comresearchgate.netnih.gov However, the ability to produce these compounds is not limited to these two groups. Other bacterial genera known to produce phenazines include Burkholderia, Brevibacterium, Vibrio, Nocardiopsis, and Pantoea agglomerans. mdpi.comnih.govnih.govwikipedia.org While phenazine (B1670421) biosynthesis is predominantly a bacterial trait, an unusual membrane-bound phenazine, methanophenazine, has been identified in the archaebacterium Methanosarcina mazei, where it functions as an electron carrier in primary metabolism. wikipedia.orgasm.org
The specific types of phenazines produced can vary significantly between different species and even strains. For instance, within the Pseudomonas genus, P. aeruginosa is notable for producing pyocyanin (B1662382), while P. chlororaphis produces phenazine-1-carboxylic acid (PCA), 2-hydroxyphenazine-1-carboxylic acid (2OHPCA), and 2-hydroxyphenazine (B1496473) (2OHPZ). nih.govnih.gov P. fluorescens is known to produce PCA. nih.gov Similarly, different Streptomyces species produce a range of phenazine derivatives, including endophenazines and phenazine-1,6-dicarboxylic acid (PDC). mdpi.com
Table 1: Selected Natural Producers of Phenazine Compounds
| Genus | Environment | Example Species/Strain | References |
|---|---|---|---|
| Pseudomonas | Terrestrial/Marine | P. aeruginosa, P. chlororaphis, P. fluorescens | mdpi.commdpi.comnih.govwikipedia.org |
| Streptomyces | Terrestrial/Marine | S. cinnamonensis, S. antibioticus | mdpi.commdpi.comnih.govasm.org |
| Burkholderia | Terrestrial | B. lata, B. glumae | mdpi.comnih.govasm.org |
| Brevibacterium | Terrestrial | B. iodinum | mdpi.comnih.govnih.gov |
| Vibrio | Marine | - | mdpi.comnih.gov |
| Nocardiopsis | - | N. chromatogenes, N. dassonvillei | nih.gov |
| Pantoea | - | P. agglomerans | nih.govwikipedia.org |
| Methanosarcina | Anaerobic | M. mazei | asm.org |
Elucidation of Biosynthetic Pathways for Phenazine-1,2-diamine Precursors
The biosynthesis of all bacterial phenazines originates from the shikimic acid pathway. wikipedia.org The central precursor is chorismic acid, a key branch-point metabolite in the synthesis of aromatic compounds. nih.govwikipedia.orgmdpi.com The general pathway involves the condensation of two molecules derived from chorismic acid to form the foundational tricyclic phenazine scaffold. wikipedia.org
From chorismic acid, the pathway proceeds to form two primary "core" phenazine structures: phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). researchgate.netnih.govacs.org
Formation of the Core Scaffold : The synthesis begins with the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). nih.govnih.gov Two molecules of a subsequent intermediate, trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), are then condensed and cyclized to form the basic phenazine ring system. asm.orgfrontiersin.org
Divergence to PCA and PDC : The pathway diverges to produce either PCA or PDC. This divergence is a key difference between various phenazine-producing bacteria.
In Pseudomonas species, the final product of the core biosynthetic pathway is typically PCA. mdpi.comresearchgate.netasm.org
In Streptomyces and other bacteria like Burkholderia, the pathway leads to the formation of PDC. researchgate.netasm.orgresearchgate.net
These core molecules, PCA and PDC, are not necessarily the final products. Instead, they serve as crucial precursors for a vast array of strain-specific phenazine derivatives. mdpi.comacs.orgresearchgate.net These derivatives are created through various enzymatic modifications, including hydroxylation, amidation, N-methylation, and prenylation, which are catalyzed by accessory enzymes encoded by genes often found within or near the core phenazine biosynthesis operon. acs.orgfrontiersin.org For example, phenazine-1-carboxamide (B1678076) (PCN) is produced from the precursor PCA. nih.govnih.gov The specific compound this compound would be synthesized via modification of such a core phenazine precursor, likely involving amination steps on the phenazine ring.
Genetic and Enzymatic Studies of Phenazine Biosynthesis
The biosynthesis of the core phenazine structure is governed by a highly conserved set of genes, typically organized in an operon referred to as the phz operon. nih.gov
The Core phz Gene Cluster: In Pseudomonas spp., the gene cluster responsible for converting chorismate into PCA is the phzABCDEFG operon. mdpi.comfrontiersin.org These genes are considered indispensable for phenazine biosynthesis. nih.gov
phzE : This gene encodes a key enzyme that catalyzes the initial step, converting chorismic acid into 2-amino-2-deoxyisochorismic acid (ADIC). nih.govnih.gov Due to its critical role and conserved nature, the phzE gene is often used as a genetic marker to identify potential phenazine-producing bacteria. mdpi.comnih.gov
phzD : Encodes an isochorismatase that converts ADIC to pyruvate (B1213749) and 2-amino-4-deoxychorismate (ADCH).
phzF : The product of phzF is an isomerase that plays a crucial role in converting trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) into a reactive aminoketone intermediate. asm.orgsmolecule.com This gene is highly conserved among all known phenazine producers. asm.org Knocking out the phzF gene has been shown to block phenazine synthesis and lead to the accumulation of the precursor DHHA. frontiersin.org
phzB : Encodes a dihydoxycyclohexadienyl-dehydratase that synthesizes DHHA.
phzA/phzB Dimer : A complex of the PhzA and PhzB proteins is responsible for the central condensation reaction that brings two molecules of the DHHA-derived aminoketone together to form the tricyclic phenazine core.
phzG : This gene codes for a pyrazinoic acid decarboxylase, an FMN-dependent oxidoreductase. The expression level of phzG has been suggested to influence whether the final product is PCA or PDC. mdpi.comacs.org
Modification Genes for Derivative Synthesis: Beyond the core operon, many phenazine-producing strains possess additional accessory genes that encode enzymes for modifying PCA or PDC into a variety of other phenazines. asm.org
phzO : Encodes a monooxygenase that converts PCA to 2-hydroxyphenazine-1-carboxylic acid (2OHPCA). nih.govfrontiersin.org
phzH : Responsible for converting PCA into phenazine-1-carboxamide (PCN). frontiersin.org
phzS and phzM : These genes work in concert to convert PCA into the blue pigment pyocyanin in P. aeruginosa. frontiersin.org
ppzP : A phenazine prenyltransferase gene found in Streptomyces that is involved in the synthesis of terpenoid phenazines like endophenazine A. acs.orgresearchgate.net
Genetic engineering studies have successfully manipulated these pathways. For instance, knocking out phzO in P. chlororaphis leads to the accumulation of PCA. frontiersin.org Conversely, heterologous expression of modification genes, such as expressing phzS from P. aeruginosa in P. chlororaphis, can lead to the production of novel phenazines in the host strain. acs.org
Table 2: Key Genes and Enzymes in Phenazine Biosynthesis
| Gene | Enzyme/Protein | Function | References |
|---|---|---|---|
| phzE | Anthranilate synthase component II | Converts chorismic acid to ADIC | nih.govnih.gov |
| phzD | Isochorismatase | Converts ADIC to ADCH | nih.gov |
| phzF | Isomerase | Isomerizes DHHA to a reactive ketone | asm.orgsmolecule.com |
| phzA/phzB | Phenazine biosynthesis proteins | Catalyze the condensation of two precursor molecules | mdpi.com |
| phzG | FMN-dependent oxidoreductase | Involved in the final oxidation/decarboxylation to form PCA/PDC | mdpi.comacs.org |
| phzH | Amidotransferase | Converts PCA to phenazine-1-carboxamide (PCN) | frontiersin.org |
| phzM | Phenazine-specific methyltransferase | N-methylation of PCA derivative in pyocyanin synthesis | frontiersin.org |
| phzO | Monooxygenase | Hydroxylates PCA to form 2-hydroxyphenazine-1-carboxylic acid | nih.govfrontiersin.org |
| phzS | Monooxygenase | Hydroxylation step in pyocyanin synthesis | acs.orgfrontiersin.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
